molecular formula C23H21BrN2O2 B15043589 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B15043589
M. Wt: 437.3 g/mol
InChI Key: IAQACKJFOKOWNI-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromophenyl, dimethoxyphenyl, and phenyl groups attached to the pyrazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the condensation of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 4-bromoacetophenone, 3,4-dimethoxybenzaldehyde, and phenylhydrazine under acidic or basic conditions to form the desired pyrazole compound. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, or distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a wide range of substituted pyrazole derivatives with varying functional groups.

Scientific Research Applications

3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
  • 3-(4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
  • 3-(4-methylphenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Uniqueness

The uniqueness of 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom in the 4-bromophenyl group can enhance its potential for further functionalization and may impart unique biological properties compared to its analogs.

Properties

Molecular Formula

C23H21BrN2O2

Molecular Weight

437.3 g/mol

IUPAC Name

5-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C23H21BrN2O2/c1-27-22-13-10-17(14-23(22)28-2)21-15-20(16-8-11-18(24)12-9-16)25-26(21)19-6-4-3-5-7-19/h3-14,21H,15H2,1-2H3

InChI Key

IAQACKJFOKOWNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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